(2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately . This compound features a unique structural arrangement that includes a benzofuran core, a hydroxyl group, and various functional groups that may contribute to its biological activities.
The compound can be sourced from various chemical suppliers, including BenchChem and EvitaChem, which provide details on its purity and availability for research purposes . It is also cataloged in databases such as PubChem, which offers extensive information on its chemical properties and potential applications .
This compound belongs to the class of benzofuran derivatives and is characterized by its hydroxyl and furan substituents. Its classification indicates potential roles in pharmacology due to the presence of functional groups known for biological activity.
The synthesis of (2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one can be approached through several synthetic routes. Common methods include:
Each method requires careful optimization of reaction conditions such as temperature, solvent choice, and catalyst presence to maximize yield and purity .
The synthesis often involves multi-step processes where intermediates are isolated and characterized before proceeding to the next step. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure of intermediates and final products.
The molecular structure of (2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one can be represented using various notations:
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=C(O4)C)C3=O)O
XDIFVRQXTINFOC-GRSHGNNSSA-N
.The complexity rating of this compound is noted as 562, indicating a relatively intricate structure that may influence its reactivity and biological interactions .
The chemical reactivity of (2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one can be analyzed through various types of reactions:
These reactions are mediated by specific enzymes in biological systems, highlighting their importance in metabolic pathways involving this compound .
The mechanism of action for (2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is not fully elucidated but is believed to involve interactions with biological macromolecules such as proteins and nucleic acids.
Computational studies suggest that this compound may exhibit:
The physical properties of (2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one include:
Chemical properties include:
Further studies are needed to determine its stability under various environmental conditions.
This compound has potential applications in various scientific fields:
Continued research into (2Z)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-7-[ (3-methylpiperidin - 1 - yl)methyl] - 2 , 3 - dihydro - 1 - benzofuran - 3 - one will enhance our understanding of its properties and broaden its applications in science and medicine .
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5